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Compound of Interest

Compound Name: Methyl diphenylacetate

Cat. No.: B188070

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
methyl diphenylacetate, a compound of interest in various chemical and pharmaceutical
research domains. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
its identification, characterization, and application in further studies.

Chemical Structure

The structural representation of methyl diphenylacetate is fundamental to interpreting its
spectroscopic data. The molecule consists of a central carbon atom bonded to two phenyl
rings, a methoxycarbonyl group (-COOCHs3), and a hydrogen atom.

Figure 1. Chemical Structure of Methyl Diphenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum of methyl diphenylacetate is characterized by signals
corresponding to the aromatic protons, the methine proton, and the methyl protons of the ester
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Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aromatic protons

~7.20-7.40 Multiplet 10H
(CeH5s)

~5.10 Singlet 1H Methine proton (-CH)
Methyl protons (-

~3.70 Singlet 3H y'p (

OCHs3)

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (6) ppm

Assignment

~172.5 Carbonyl carbon (C=0)

~139.0 Quaternary aromatic carbons (ipso-C)
~128.8 Aromatic carbons (ortho-C)

~128.5 Aromatic carbons (para-C)

~127.5 Aromatic carbons (meta-C)

~57.0 Methine carbon (-CH)

~52.5 Methyl carbon (-OCHs)

Infrared (IR) Spectroscopy

The IR spectrum of methyl diphenylacetate reveals the presence of key functional groups

through their characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment
~3060-3030 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (methyl
~2950 Medium )
and methine)
~1735 Strong C=0 stretch (ester)
) Aromatic C=C skeletal
~1600, ~1495, ~1450 Medium to Strong o
vibrations
~1250-1150 Strong C-O stretch (ester)
C-H out-of-plane bending
~750, ~700 Strong

(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its structural confirmation. The electron ionization (EI) mass spectrum
of methyl diphenylacetate is expected to show a molecular ion peak and several
characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
226 Moderate [M]* (Molecular lon)
167 High [M - COOCHs]*

165 Moderate [Ci3Ho]*

105 Low [CeHsCOJ*

77 Moderate [CeHs]*

59 Moderate [COOCH:s]*

Mass Spectrometry Fragmentation Pathway
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The fragmentation of methyl diphenylacetate upon electron ionization can be rationalized
through several key pathways.

Proposed Mass Spectrometry Fragmentation Pathway of Methyl Diphenylacetate

( )

- *COOCHs
[COOCHs]*
m/z = 59
- Hz - C7He
[C13Ho]*
m/z = 165

(6{0)
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl Diphenylacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188070#spectroscopic-data-nmr-ir-ms-for-methyl-
diphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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